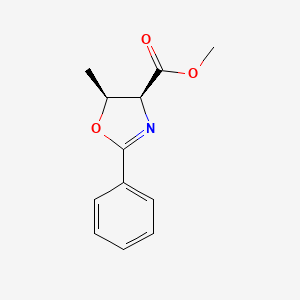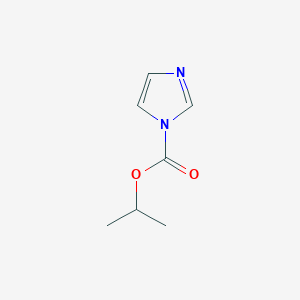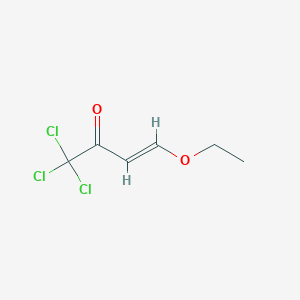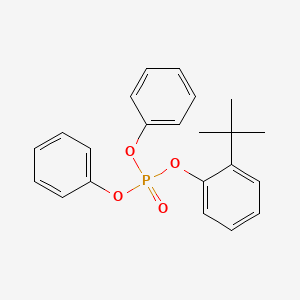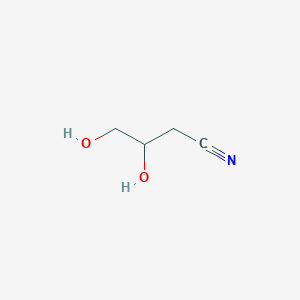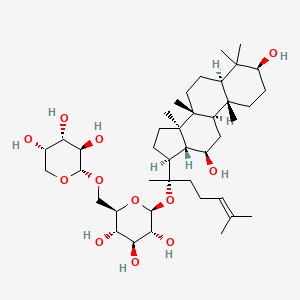
ginsenoside C-Y
Vue d'ensemble
Description
Ginsenoside C-Y is a minor ginsenoside derived from the Panax ginseng plant. Ginsenosides are a class of natural steroid glycosides and triterpene saponins. They are the principal active components responsible for the pharmacological properties of ginseng. This compound, like other ginsenosides, has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ginsenoside C-Y can be synthesized from major ginsenosides such as ginsenoside Rb2. The biotransformation process involves the use of enzymes like β-glucosidase, which catalyzes the hydrolysis of glycosidic bonds. For instance, ginsenoside Rb2 can be converted to this compound via intermediate compounds such as ginsenoside C-O .
Industrial Production Methods
Industrial production of this compound typically involves microbial biotransformation. Fomitella fraxinea, a type of basidiomycete fungus, has been used to produce this compound from major ginsenosides through submerged liquid culture. The process involves the use of crude enzyme preparations from the fungus to catalyze the conversion .
Analyse Des Réactions Chimiques
Types of Reactions
Ginsenoside C-Y undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like β-glucosidase, leading to the removal of sugar moieties.
Oxidation and Reduction: These reactions can modify the hydroxyl groups on the ginsenoside molecule.
Substitution: Involves the replacement of functional groups on the ginsenoside structure.
Common Reagents and Conditions
Enzymes: β-glucosidase is commonly used for hydrolysis reactions.
Acids and Bases: Used to catalyze oxidation and reduction reactions.
Solvents: Aqueous solutions and organic solvents like methanol are often used in these reactions.
Major Products
The major products formed from these reactions include various minor ginsenosides, each with unique pharmacological properties. For example, hydrolysis of ginsenoside Rb2 can yield this compound .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the biotransformation of ginsenosides.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and diabetes.
Industry: Utilized in the development of health supplements and functional foods
Mécanisme D'action
Ginsenoside C-Y exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Anticancer Properties: Induces apoptosis in cancer cells and inhibits tumor growth by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ginsenoside C-K: Another minor ginsenoside with similar pharmacological properties.
Ginsenoside Rg3: Known for its anticancer and anti-inflammatory effects.
Ginsenoside Rh2: Exhibits strong anticancer activity.
Uniqueness
Ginsenoside C-Y is unique due to its specific molecular structure and the distinct pathways it targets. While it shares some properties with other ginsenosides, its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBYFOIDLBTOMW-QHNUHGIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317480 | |
| Record name | Ginsenoside Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83480-65-3 | |
| Record name | Ginsenoside Y | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


